4-(3-Chloro-4-methylphenyl)piperidine
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Overview
Description
4-(3-Chloro-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorinated methylphenyl group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methylphenyl)piperidine typically involves the reaction of 3-chloro-4-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of analgesics and other drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)piperidine involves its interaction with specific molecular targets in biological systems. It may act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-methylphenyl)piperidine
- 4-(3-Chloro-4-methylphenyl)-4-piperidinol
- 4-(3-Chloro-4-methylphenyl)-1-piperidine
Uniqueness
4-(3-Chloro-4-methylphenyl)piperidine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical behavior, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-(3-chloro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
GVGVDUXCDAEGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCNCC2)Cl |
Origin of Product |
United States |
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